molecular formula C17H22O7 B1628922 [(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate CAS No. 876926-22-6

[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate

Cat. No.: B1628922
CAS No.: 876926-22-6
M. Wt: 341.4 g/mol
InChI Key: ADFIQZBYNGPCGY-POMOKOCZSA-N
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Description

[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate is an isotopically labeled standard of the trichothecene mycotoxin, 3-acetyl-deoxynivalenol. This compound is primarily produced by molds of the genus Fusarium. It is used extensively in analytical chemistry as a standard for various testing and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-d3-deoxynivalenol involves the isotopic labeling of 3-acetyl-deoxynivalenol. The process typically includes the incorporation of deuterium atoms into the molecular structure. The reaction conditions often involve the use of acetonitrile as a solvent, and the reactions are carried out under controlled temperatures and pressures

Properties

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIQZBYNGPCGY-POMOKOCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1C[C@]2([C@@]3([C@@H]1O[C@H]4[C@@]2([C@@H](C(=O)C(=C4)C)O)CO)CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583584
Record name (3beta,7alpha)-7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl (~2~H_3_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876926-22-6
Record name (3beta,7alpha)-7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl (~2~H_3_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
Reactant of Route 2
Reactant of Route 2
[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
Reactant of Route 3
Reactant of Route 3
[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
Reactant of Route 4
Reactant of Route 4
[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
Reactant of Route 5
Reactant of Route 5
[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate
Reactant of Route 6
[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate

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